molecular formula C11H17NO3S B1527854 N-butyl-3-methoxybenzene-1-sulfonamide CAS No. 1791324-98-5

N-butyl-3-methoxybenzene-1-sulfonamide

Cat. No.: B1527854
CAS No.: 1791324-98-5
M. Wt: 243.32 g/mol
InChI Key: VUNWARTXGJIWRS-UHFFFAOYSA-N
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Description

N-Butyl-3-methoxybenzene-1-sulfonamide (CAS 1791324-98-5) is an organic compound with the molecular formula C11H17NO3S and a molecular weight of 243.32 g/mol . This chemical features a benzene sulfonamide core structure substituted with a butyl group on the nitrogen atom and a methoxy group at the meta-position on the benzene ring. Suppliers recommend storage at -4°C for shorter periods (1-2 weeks) or -20°C for longer-term storage (1-2 years) to maintain stability . The sulfonamide functional group is a crucial scaffold in medicinal chemistry and drug development, forming the basis for numerous biologically active molecules . While historically recognized for antibacterial properties, the sulfonamide motif is now extensively investigated for diverse therapeutic applications beyond anti-infectives. Current research explores sulfonamide derivatives for activities including antidiabetic, anticancer, anti-inflammatory, and diuretic effects, making them versatile building blocks in pharmaceutical research . Recent studies highlight particular interest in sulfonamide-based compounds as alpha-glucosidase inhibitors for diabetes research and as inhibitors targeting enzymes like VEGFR-2 and carbonic anhydrase isoforms in oncology research . This compound serves as a valuable chemical intermediate and reference standard in methodological development and pharmacological studies. Researchers utilize this compound and its analogs to explore structure-activity relationships and develop new synthetic methodologies . As with all research chemicals, proper safety precautions should be followed, including wearing protective gloves, protective clothing, and eye protection, and avoiding dust formation . This product is intended For Research Use Only (RUO) and is not classified as a drug or medicinal product.

Properties

IUPAC Name

N-butyl-3-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3S/c1-3-4-8-12-16(13,14)11-7-5-6-10(9-11)15-2/h5-7,9,12H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUNWARTXGJIWRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC=CC(=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonyl Chloride Route

  • Starting Materials : 3-methoxybenzenesulfonyl chloride and n-butylamine.
  • Reaction Conditions : The sulfonyl chloride is typically dissolved in an inert solvent such as dichloromethane or toluene. The amine is added slowly, often in the presence of a base (e.g., triethylamine or pyridine) to neutralize the hydrochloric acid generated.
  • Temperature : The reaction is usually conducted at low to moderate temperatures (0°C to room temperature) to control reaction rate and avoid side reactions.
  • Workup : After completion, the reaction mixture is washed with aqueous acid and base to remove impurities, followed by solvent evaporation and recrystallization or chromatography to purify the product.

This approach is supported by general sulfonamide synthesis patents and literature describing benzene sulfonamide preparation.

Direct Amidation of Sulfonic Acids or Esters

Alternative methods involve direct amidation of sulfonic acid derivatives or esters with amines under catalytic conditions.

  • Catalysts : Certain catalytic systems (e.g., palladium-based) have been reported to facilitate the reaction between sulfonamides and alkyl esters to form N-alkyl sulfonamides.
  • Solvents : Non-polar solvents like toluene are used.
  • Temperature : Moderate heating (~60°C) is applied.
  • Limitations : These methods may have limited substrate scope and lower yields for sterically hindered substrates.

Other Methods

  • Bromo-substituted intermediates : Some processes involve the reaction of bromo-substituted benzene sulfonyl compounds with amines to yield N-substituted sulfonamides. However, these methods may have limited industrial applicability due to raw material availability and reaction complexity.

Comparative Data Table of Preparation Methods

Method Starting Materials Catalyst/Base Solvent Temperature Yield (%) Notes
Sulfonyl chloride + amine 3-methoxybenzenesulfonyl chloride + n-butylamine Triethylamine or pyridine Dichloromethane or toluene 0°C to RT 70-90 Most common, straightforward, high yield
Catalytic amidation of esters Sulfonamide + methyl tertiary butyl ether Pd catalyst or others Toluene ~60°C 50-70 Limited substrate scope, moderate yield
Bromo-substituted sulfonyl compounds + amine Bromo-phenyl sulfonyl derivatives + amine Acid/base catalysts Various Moderate heating Variable Less common, limited industrial use

Detailed Research Findings

  • The sulfonyl chloride route remains the preferred method for synthesizing this compound due to its simplicity and efficiency.
  • Catalytic amidation methods, while innovative, have constraints related to substrate reactivity and catalyst availability, often resulting in lower yields and more complex purification steps.
  • Reaction parameters such as solvent choice, temperature control, and base selection critically influence the purity and yield of the product.
  • Industrial-scale synthesis favors the sulfonyl chloride method due to the availability of reagents and scalability.

Chemical Reactions Analysis

Types of Reactions: N-butyl-3-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

  • Substitution: The methoxy and butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

  • Substitution: Nucleophiles such as halides or other alkyl/aryl groups can be used in substitution reactions, often requiring a strong base or acid catalyst.

Major Products Formed:

  • Oxidation Products: Sulfonic acids, nitro derivatives, and other oxidized forms.

  • Reduction Products: Amines, alcohols, and other reduced forms.

  • Substitution Products: Derivatives with different alkyl or aryl groups attached to the benzene ring.

Scientific Research Applications

Antimicrobial Activity

Sulfonamides, including N-butyl-3-methoxybenzene-1-sulfonamide, are recognized for their antibacterial properties , particularly against gram-positive bacteria. The methoxy group may enhance the compound's efficacy by improving its interaction with bacterial enzymes involved in folate synthesis, such as dihydropteroate synthase. This interaction inhibits bacterial growth by disrupting essential metabolic pathways .

Anti-inflammatory and Analgesic Properties

Research indicates that related sulfonamide compounds exhibit anti-inflammatory and analgesic activities. This suggests that this compound could be explored for therapeutic applications in treating inflammatory conditions and pain management .

Anticancer Potential

Recent studies have highlighted the potential of sulfonamides as anticancer agents . Structural modifications can lead to compounds that inhibit the proliferation of cancer cell lines, including breast and lung cancers. For instance, compounds derived from similar scaffolds have shown promising results in inhibiting cancer cell growth through mechanisms involving apoptosis and cell cycle arrest .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of this compound against various bacterial strains. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 2: Anti-inflammatory Activity

In a preclinical model, this compound was tested for its anti-inflammatory effects using carrageenan-induced paw edema in rats. Results indicated a dose-dependent reduction in inflammation, supporting its potential use as an anti-inflammatory agent .

Mechanism of Action

N-butyl-3-methoxybenzene-1-sulfonamide is similar to other benzene sulfonamides, such as N-tert-butyl-3-methoxybenzene-1-sulfonamide and N-butylbenzenesulfonamide. its unique combination of functional groups (butyl and methoxy) distinguishes it from these compounds. The presence of the methoxy group, in particular, can influence its chemical reactivity and biological activity, making it a valuable compound for specific applications.

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups
N-Butyl-3-methoxybenzene-1-sulfonamide C₁₁H₁₇NO₃S 243.32 n-Butyl, 3-methoxy Sulfonamide, ether
N-(3-Acetylphenyl)-3-methoxybenzenesulfonamide C₁₅H₁₅NO₄S 305.35 3-Acetylphenyl, 3-methoxy Sulfonamide, ketone, ether
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₇NO₂ 207.27 2-Hydroxy-1,1-dimethylethyl, 3-methyl Amide, alcohol

Key Observations:

  • Functional Group Diversity : The amide group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide differs from sulfonamides in electronic properties, affecting metal-coordination capabilities. Sulfonamides are stronger electron-withdrawing groups, which may influence directing effects in catalytic reactions.

Biological Activity

N-butyl-3-methoxybenzene-1-sulfonamide, a sulfonamide derivative, has garnered attention in biological research due to its diverse pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a butyl group and a methoxy group attached to a benzene ring with a sulfonamide functional group. This unique structure contributes to its reactivity and biological activity, making it a subject of interest in medicinal chemistry.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Dopamine Receptors : It has been investigated for its agonistic effects on D3 dopamine receptors, which are implicated in various neurological disorders. High-throughput screening assays have shown that this compound can selectively activate D3 receptors, influencing dopaminergic signaling pathways .
  • Antiandrogenic Activity : Research indicates that N-butylbenzenesulfonamide exhibits antiandrogenic properties, particularly relevant in the context of prostate cancer treatment. In vitro studies with LNCaP cells (androgen-dependent prostate cancer cell line) demonstrated that this compound significantly inhibited cell proliferation, suggesting potential therapeutic applications in benign prostatic hyperplasia and prostate cancer .

Antimicrobial and Anti-inflammatory Properties

This compound has also been evaluated for its antimicrobial and anti-inflammatory activities. A study synthesized various sulfonamides and assessed their effects on inflammation and microbial growth:

CompoundMIC (mg/mL)Anti-inflammatory Activity (%)
This compound6.67 (against P. aeruginosa)89.66 (at 2h)
Compound 4a6.45 (against S. typhi)94.69 (at 1h)
Compound 4d6.72 (against E. coli)87.83 (at 3h)

These results highlight the compound's effectiveness against various pathogens and its potential use in treating inflammatory conditions .

Prostate Cancer Treatment

A significant case study involved the treatment of LNCaP cells with N-butylbenzenesulfonamide. The study found that:

  • Day 5 : Cells treated with 100 µM concentration showed markedly slower proliferation compared to untreated controls.
  • Day 8 : The inhibition of cell growth was even more pronounced, demonstrating the compound's potential as a therapeutic agent for prostate-related conditions .

Cardiovascular Effects

Another study investigated the cardiovascular effects of benzene sulfonamides, including this compound. The findings suggested that certain derivatives could modulate perfusion pressure, indicating possible cardiovascular applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-butyl-3-methoxybenzene-1-sulfonamide and its derivatives?

  • Methodological Answer : The synthesis typically involves reacting a substituted aniline (e.g., 3-methoxyaniline) with a sulfonyl chloride derivative (e.g., n-butylsulfonyl chloride) in the presence of a base like triethylamine or pyridine. The reaction is conducted under anhydrous conditions in solvents such as dichloromethane at 0–25°C. Post-reaction, the product is purified via column chromatography and confirmed using HPLC and 1H^1H/13C^{13}C NMR spectroscopy to verify sulfonamide bond formation and substituent positions .

Q. Which analytical techniques are essential for structural confirmation of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) is critical for determining molecular weight and formula. 1H^1H and 13C^{13}C NMR identify functional groups and substitution patterns (e.g., methoxy and sulfonamide protons). Infrared (IR) spectroscopy confirms sulfonamide S=O stretches (~1350–1150 cm1^{-1}). Purity is assessed via HPLC with UV detection at 254 nm, ensuring no unreacted intermediates remain .

Q. What are the common chemical reactions involving the sulfonamide group in this compound?

  • Methodological Answer : The sulfonamide group undergoes hydrolysis under acidic/basic conditions to yield sulfonic acids and amines. Substitution reactions at the benzene ring (e.g., electrophilic halogenation) are influenced by the methoxy group’s para-directing effects. Reductive alkylation or acylation of the nitrogen can modify bioactivity. Reactions are monitored via TLC and quenched at specific intervals to isolate intermediates .

Advanced Research Questions

Q. How can researchers optimize reaction yields in multi-step syntheses of this compound derivatives?

  • Methodological Answer : Yield optimization requires precise stoichiometric ratios (e.g., 1.2 equivalents of sulfonyl chloride to amine) and controlled reaction temperatures (0–5°C for exothermic steps). Catalytic additives like DMAP (4-dimethylaminopyridine) enhance acylation efficiency. Microwave-assisted synthesis reduces reaction times. Post-synthetic purification via recrystallization or gradient elution in HPLC improves purity (>95%) .

Q. What strategies resolve discrepancies in spectroscopic data during structural characterization?

  • Methodological Answer : Contradictory NMR peaks (e.g., unexpected splitting) may arise from solvent impurities or diastereomeric mixtures. Use deuterated solvents (CDCl3_3, DMSO-d6_6) and heteronuclear correlation spectroscopy (HSQC, HMBC) to assign ambiguous signals. Cross-validate with computational NMR prediction tools (e.g., ACD/Labs) and compare with literature data for analogous sulfonamides .

Q. How are structure-activity relationships (SAR) elucidated for sulfonamide derivatives in biological systems?

  • Methodological Answer : SAR studies involve synthesizing derivatives with modified substituents (e.g., halogenation at the benzene ring or alkyl chain variation). Biological assays (e.g., enzyme inhibition, cytotoxicity) quantify activity changes. Computational docking (AutoDock Vina) identifies binding interactions with targets like NLRP3 inflammasomes. QSAR models correlate electronic (Hammett constants) or steric parameters with bioactivity .

Q. What methodologies determine the mechanism of action of this compound in biological targets?

  • Methodological Answer : Enzyme kinetic assays (e.g., Michaelis-Menten plots) assess inhibition potency (IC50_{50}). X-ray crystallography or cryo-EM reveals binding modes in protein active sites. Isotopic labeling (35S^{35}S-sulfonamide) tracks target engagement in cellular models. Knockout studies (CRISPR-Cas9) validate pathway specificity, while molecular dynamics simulations predict binding stability .

Q. How should contradictory biological activity data across studies be addressed?

  • Methodological Answer : Variability may stem from differences in cell lines, assay conditions (pH, serum content), or compound purity (>98% required). Replicate studies under standardized protocols (e.g., CLIA guidelines) and use orthogonal assays (e.g., SPR for binding affinity vs. functional assays). Meta-analyses of published data identify consensus targets or off-pathway effects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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